5-(2-hydroxy-5-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and nitrophenyl groups. Its chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1,3-dimethylbarbituric acid. This reaction is usually carried out in the presence of a base such as piperidine in an ethanol solvent. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group results in the formation of a ketone or aldehyde derivative.
Reduction: Reduction of the nitro group yields an amino derivative.
Substitution: Electrophilic substitution reactions produce various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **5-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-[(2-HYDROXY-4-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The unique combination of hydroxy and nitro groups in 5-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H11N3O6 |
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Molecular Weight |
305.24 g/mol |
IUPAC Name |
5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H11N3O6/c1-14-11(18)9(12(19)15(2)13(14)20)6-7-5-8(16(21)22)3-4-10(7)17/h3-6,17H,1-2H3 |
InChI Key |
XRZUNITVDJCPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)N(C1=O)C |
Origin of Product |
United States |
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